molecular formula C7H6FNO2 B065572 2-Fluoro-6-hydroxybenzamide CAS No. 160748-95-8

2-Fluoro-6-hydroxybenzamide

Cat. No.: B065572
CAS No.: 160748-95-8
M. Wt: 155.13 g/mol
InChI Key: DHNYGSKZXMZJIA-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxybenzamide is an organic compound with the molecular formula C7H6FNO2 It is characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the sixth position on the benzene ring, along with an amide group

Scientific Research Applications

2-Fluoro-6-hydroxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Materials Science: It is utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P280, P302+P352, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-hydroxybenzamide can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzoic acid with hydroxylamine, followed by cyclization to form the amide bond. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.

Another method involves the direct fluorination of 6-hydroxybenzamide using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-fluoro-6-oxo-benzamide.

    Reduction: Formation of 2-fluoro-6-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the fluorine atom enhances its binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

2-Fluoro-6-hydroxybenzamide can be compared with other similar compounds, such as:

    2-Fluoro-4-hydroxybenzamide: Differing in the position of the hydroxyl group, which may affect its reactivity and biological activity.

    2-Chloro-6-hydroxybenzamide: Substitution of fluorine with chlorine, which can influence its chemical properties and interactions.

    6-Hydroxybenzamide: Lacking the fluorine atom, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in the presence of both the fluorine and hydroxyl groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-fluoro-6-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNYGSKZXMZJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570197
Record name 2-Fluoro-6-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160748-95-8
Record name 2-Fluoro-6-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Fluoro-6-hydoxybenzoic acid (20.0 g, 0.128 mol) and oxalyl chloride (22.3 ml, 0.256 mol) were dissolved in ethyl acetate (300 ml) together with N,N-dimethylformamide (DMF) (2 drops) and the mixture was stirred under an atmosphere of nitrogen for 20 h. The solvent was removed by distillation under reduced pressure leaving the crude acid chloride which was redissolved in ethyl acetate (300 ml) and cooled to 0° C. Concentrated aqueous ammonia (d 0.88, 50 ml) was added dropwise and the mixture was stirred for a further 2 h. The mixture was poured into aqueous sodium bicarbonate solution. The organic phase was separated and the aqueous phase extracted with ethyl acetate (2×200 ml). The combined organic phases were dried (MgSO4) and concentrated leaving the crude compound (10.2 g, 51.5%). Mass spectrum (-ve CI)m /z 154 (M+ -H) .
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
51.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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